四甲基双膦二硫

描述

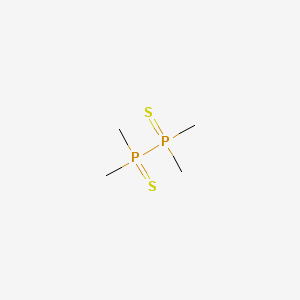

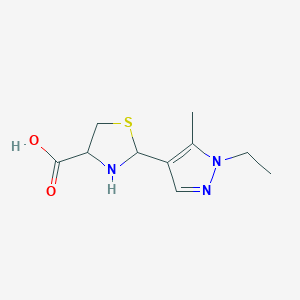

Tetramethylbiphosphine disulfide is a chemical compound with the molecular formula C4H12P2S2 and a molecular mass of 186.22 .

Synthesis Analysis

The synthesis of Tetramethylbiphosphine disulfide involves a reaction with thiophosphoryl chloride in the presence of methylmagnesium bromide solution . The reaction mixture is then poured onto ice and sulfuric acid is added. The product is filtered, washed, and recrystallized from ethanol .Molecular Structure Analysis

Tetramethylbiphosphine disulfide contains a total of 20 atoms; 12 Hydrogen atoms, 4 Carbon atoms, 2 Phosphorous atoms, and 2 Sulfur atoms . It also contains 19 bonds; 7 non-H bonds, 2 multiple bonds, 1 rotatable bond, and 2 double bonds .Chemical Reactions Analysis

Tetramethylbiphosphine disulfide can participate in disulfide metathesis reactions, which are reversible and involve the reaction between disulfides and phosphines . It can also undergo thiol-disulfide exchange reactions .科学研究应用

催化应用

四甲基双膦二硫用于各种催化反应中。例如,Kodama 等人(2007 年)的一项研究证明了四(三苯基膦)钯 (0) 在二苯基二硫与末端丙二烯的双硫化反应中作为催化剂。该过程导致形成 2-(苯硫基)-取代的烯丙基硫醚,并且可以在加压的一氧化碳下用于羰基化 (Kodama 等人,2007 年)。

与烯烃的反应

Cooper、Fields 和 Haszeldine(1971 年)的研究探索了四甲基双膦与各种烯烃在紫外光下的反应。他们发现它很容易反应生成相应的 1,2-双(二甲基膦基)乙烷,尽管它在 100°C 的黑暗中不会反应。这项研究表明了四甲基双膦二硫在烯烃反应中的潜力 (Cooper 等人,1971 年)。

振动光谱和结构

Cowley 和 White(1966 年)的一项研究调查了九种双膦二硫的振动光谱,包括四甲基双膦二硫。他们发现这些化合物以反式构象存在,并观察到 P=S 反对称伸缩频率对取代基性质的依赖性。这项研究有助于理解四甲基双膦二硫的结构性质 (Cowley 和 White,1966 年)。

磷-31 核磁共振研究

Eichele 等人(1995 年)的研究对四乙基双膦二硫(TEPS)进行了 31P 核磁共振研究,以了解其晶体结构和几何参数。这项研究为双膦二硫的分子结构提供了有价值的见解 (Eichele 等人,1995 年)。

光诱导合成和反应性

Yamamoto 等人(2020 年)探索了四苯基双膦二硫与有机双硫化物的反应,形成一系列五价磷-硫族元素化合物。这项研究突出了四甲基双膦二硫在光诱导合成和形成各种膦试剂中的用途 (Yamamoto 等人,2020 年)。

安全和危害

属性

IUPAC Name |

dimethylphosphinothioyl-dimethyl-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12P2S2/c1-5(2,7)6(3,4)8/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGZQQMXQPAHRIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=S)(C)P(=S)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12P2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80190216 | |

| Record name | Diphosphine, tetramethyl-, 1,2-disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetramethylbiphosphine disulfide | |

CAS RN |

3676-97-9 | |

| Record name | Tetramethylbiphosphine disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3676-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphosphine, tetramethyl-, 1,2-disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003676979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethylbiphosphine disulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84363 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphosphine, tetramethyl-, 1,2-disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(4-ethyltetrahydro-2H-pyran-4-yl)methyl]amine](/img/structure/B1359968.png)

![3-(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1359975.png)

![4-{3-[2-(Methyl{[(2-methylphenyl)amino]carbonyl}-amino)ethyl]-1,2,4-oxadiazol-5-YL}benzoic acid](/img/structure/B1359977.png)

![(1-{[4-(Acetylamino)phenyl]sulfonyl}piperidin-4-yl)acetic acid](/img/structure/B1359978.png)

![4-(1-methyl-3-{[(3-methylbenzyl)amino]carbonyl}-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-4-oxobutanoic acid](/img/structure/B1359979.png)

![4-(3-{2-[(Tert-butoxycarbonyl)(methyl)amino]-ethyl}-1,2,4-oxadiazol-5-YL)benzoic acid](/img/structure/B1359981.png)

![{2-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-YL]-ethyl}methylamine](/img/structure/B1359982.png)

![Methyl [1-(methoxymethyl)cyclopentyl]carbamate](/img/structure/B1359984.png)